Bidirectional Modulation of Evoked Acetylcholine Release: MR-16728 Enhancement vs. Cetiedil Inhibition
In Torpedo marmorata synaptosomes stimulated with the Ca²⁺ ionophore A23187 or ionomycin in the presence of 4 mM Ca²⁺, MR-16728 hydrochloride enhanced acetylcholine (ACh) release to 145% of control [1]. Under identical ionophore-stimulated conditions, cetiedil produced inhibition of evoked ACh release rather than enhancement, establishing a qualitative functional reversal between the parent compound and its analogue [2]. Conversely, both compounds inhibited ACh release evoked by KCl depolarization, demonstrating that MR-16728 possesses a stimulus-dependent bidirectional action not shared by cetiedil [1].
| Evidence Dimension | Ionophore-evoked ACh release (% of control) |
|---|---|
| Target Compound Data | 145% of control (enhancement) with A23187/ionomycin + 4 mM Ca²⁺ |
| Comparator Or Baseline | Cetiedil: inhibition of ionophore-evoked ACh release (quantitative direction reversed vs. MR-16728) |
| Quantified Difference | Qualitative functional reversal: enhancement (MR-16728) vs. inhibition (cetiedil) under identical ionophore-evoked conditions |
| Conditions | Torpedo marmorata synaptosomes; ACh release triggered by Ca²⁺ ionophore A23187 or ionomycin; 4 mM Ca²⁺ in release medium; chemiluminescent detection |
Why This Matters
A researcher needing to dissect stimulus-secretion coupling pathways cannot use cetiedil as a substitute for MR-16728 because the two compounds produce opposite effects on ionophore-gated ACh release, directly impacting experimental design and data interpretation.
- [1] Moulian N, Gaudry-Talarmain YM, Israël M. The effect of MR16728, a cetiedil analogue, on acetylcholine release in Torpedo synaptosomes. Eur J Pharmacol. 1993 Feb 16;231(3):407-13. doi:10.1016/0014-2999(93)90117-z. PMID: 8449232. View Source
- [2] Gaudry-Talarmain YM, Israël M, Lesbats B, Morel N. Cetiedil, a drug that inhibits acetylcholine release in Torpedo electric organ. J Neurochem. 1987 Aug;49(2):548-54. doi:10.1111/j.1471-4159.1987.tb02899.x. PMID: 3598585. View Source
